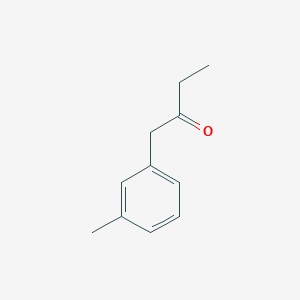
1-(3-Methylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)butan-2-one is a chemical compound with the CAS Number: 163278-06-6. It has a molecular weight of 162.23 and its IUPAC name is 1-(3-methylphenyl)-2-butanone . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O/c1-3-11(12)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Flavor Compounds in Foods
1-(3-Methylphenyl)butan-2-one, while not directly mentioned, relates to branched aldehydes like 3-methyl butanal, which are significant for their roles as flavor compounds in various food products. These compounds arise from amino acids and impact food taste through metabolic conversions, microbial actions, and food composition. Understanding their formation and degradation pathways is crucial for controlling flavor profiles in both fermented and non-fermented food items (Smit, Engels, & Smit, 2009).
Biologically Produced Chemicals
The compound's relevance extends to the production of biologically significant chemicals like 1,3-propanediol and 2,3-butanediol, highlighting the importance of efficient separation processes from fermentation broths. These processes account for a significant portion of production costs, emphasizing the need for advancements in separation technologies to enhance yield, purity, and reduce energy consumption (Zhi-Long Xiu & Zeng, 2008).
Ionic Liquids for Separation Processes
The discussion around this compound connects to the use of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for separation processes. These liquids offer potential alternatives for traditional solvents in separating mixtures of small hydrocarbons, suggesting a broader application of the compound's chemical family in industrial separations (Domańska, Wlazło, & Karpińska, 2016).
Ethylene Dimerization and Butene-1 Production
Furthermore, this compound's relevance is seen in the context of ethylene dimerization and the production of Butene-1 via Alphabutol technology. This process is vital for controlling the density of polyethylene products, highlighting the compound's indirect contribution to advancements in polymer production and processing technologies (Alenezi, Manan, & Zaidel, 2019).
Environmental and Biological Studies
Lastly, studies on synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), provide insight into the environmental occurrence, human exposure, and toxicity of related chemicals. These findings underscore the significance of understanding the effects of such compounds on human health and the environment, guiding future research towards safer chemical applications (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
1-(3-methylphenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLJMLRYJDFTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

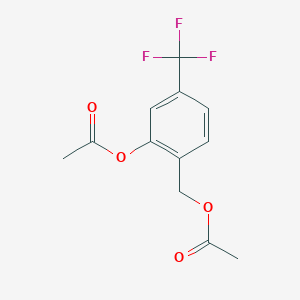
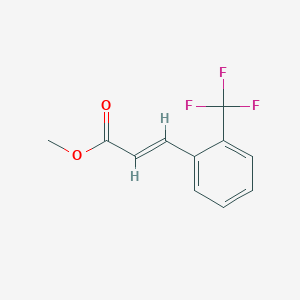
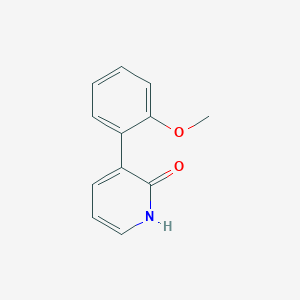

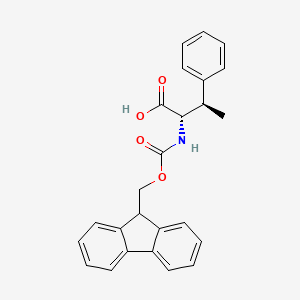
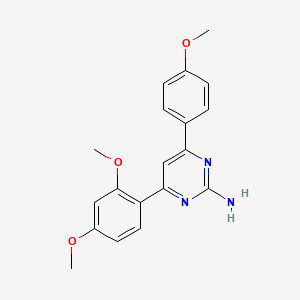


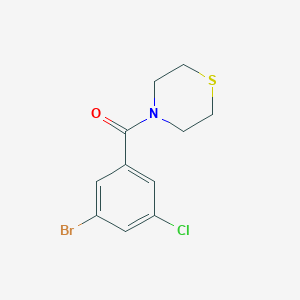


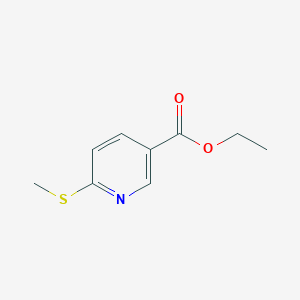
![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)